molecular formula C9H9N5O B8802783 3-methyl-4-nitroso-1-(pyridin-2-yl)-1H-pyrazol-5-amine

3-methyl-4-nitroso-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Cat. No. B8802783
M. Wt: 203.20 g/mol
InChI Key: JOLLFDPWPMEVAV-UHFFFAOYSA-N
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Patent
US05008263

Procedure details

By the method of Preparation 8(a), 5-amino-3-methyl-1-(2-pyridyl)pyrazole (2.21 g, 12.7 mmol) was treated with sodium nitrite in aqueous acetic acid. The precipitated solid was triturated with methanol (250 ml), and the mother liquors were concentrated under reduced pressure to give the title compound as a red-brown solid (1.37 g, 53%).
[Compound]
Name
8(a)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)[N:5]=[C:4]([CH3:13])[CH:3]=1.[N:14]([O-])=[O:15].[Na+]>C(O)(=O)C>[NH2:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)[N:5]=[C:4]([CH3:13])[C:3]=1[N:14]=[O:15] |f:1.2|

Inputs

Step One
Name
8(a)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.21 g
Type
reactant
Smiles
NC1=CC(=NN1C1=NC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitated solid was triturated with methanol (250 ml)
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquors were concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NN1C1=NC=CC=C1)C)N=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.37 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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